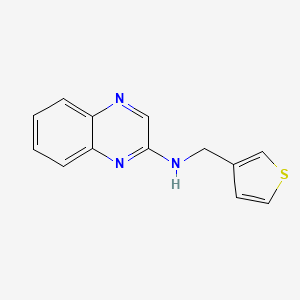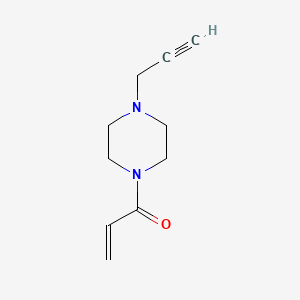
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone, also known as CPM or 4'-Chloro-2-phenyl-N-(4-morpholinyl)acetophenone, is a chemical compound that has been widely studied in the scientific community. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.83 g/mol. CPM is commonly used in laboratory experiments due to its unique properties and effects on biochemical and physiological processes.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone is not fully understood, but it is believed to act through the modulation of certain neurotransmitter systems in the brain. 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has been shown to inhibit the release of glutamate and substance P, two neurotransmitters that are involved in pain signaling. It has also been shown to activate the GABAergic system, which is responsible for inhibiting neural activity in the brain.
Biochemical and physiological effects:
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has been shown to have several biochemical and physiological effects on the body. It has been shown to decrease the levels of certain enzymes and proteins that are involved in inflammation and pain signaling. 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has also been shown to decrease the activity of certain ion channels in the brain, which can lead to a decrease in neural activity and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its effects on biochemical and physiological processes. However, there are also limitations to its use. 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has been shown to have some toxic effects on certain cell types, and its effects on human subjects are not fully understood.
Orientations Futures
There are several future directions for research on 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone. One potential area of study is its potential use as a treatment for neuropathic pain. Further research is needed to fully understand its mechanism of action and potential side effects. Another area of study is its effects on other neurotransmitter systems in the brain, such as the dopaminergic and serotonergic systems. Overall, 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has the potential to be a valuable tool in scientific research and may have applications in the development of new treatments for neurological disorders.
Méthodes De Synthèse
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone can be synthesized through several methods, including the reaction of 4'-chloroacetophenone with morpholine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization or chromatography. Other methods involve the use of different reagents and solvents, such as acetic anhydride and pyridine.
Applications De Recherche Scientifique
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has also been investigated for its potential use as a treatment for neuropathic pain, as it has been shown to inhibit the release of certain neurotransmitters in the central nervous system.
Propriétés
IUPAC Name |
2-chloro-1-(2-phenylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-8-12(15)14-6-7-16-11(9-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVOXTIUNFDZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,2,2-trifluoroethylsulfanyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B7575702.png)


![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)
![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)
![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)
![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)


![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)

![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)
